cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6
Description
Systematic IUPAC Nomenclature and Structural Characterization
The IUPAC name for this compound is (3aR,7aS)-4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione , reflecting its stereochemistry and isotopic labeling. The molecular formula is C₈H₃D₆NO₂ , with a molecular weight of 157.20 g/mol . Structurally, it consists of a cyclohexene ring fused to a dicarboximide group, with deuterium atoms replacing hydrogen at six specific positions (Figure 1).
The core structure features:
- A partially saturated bicyclic system (3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
- cis-configuration at the 3a and 7a positions
- Six deuterium atoms distributed across the cyclohexene ring
Table 1: Comparative molecular properties of deuterated vs. non-deuterated forms
| Property | Non-deuterated Form | Deuterated Form |
|---|---|---|
| Molecular Formula | C₈H₉NO₂ | C₈H₃D₆NO₂ |
| Molecular Weight (g/mol) | 151.16 | 157.20 |
| CAS Number | 1469-48-3 | 1020719-96-3 |
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the cis arrangement of the hydrogen/deuterium atoms across the cyclohexene ring, with bond angles and lengths consistent with similar phthalimide derivatives. The deuterium substitution does not alter the fundamental molecular geometry but increases mass spectroscopic resolution due to isotopic shifts.
Isotopic Labeling Patterns and Deuterium Incorporation Sites
Deuterium incorporation occurs at six specific positions on the cyclohexene ring:
- Two deuterium atoms at position 3 (C3)
- Two deuterium atoms at position 4 (C4)
- One deuterium atom at position 5 (C5)
- One deuterium atom at position 6 (C6)
Table 2: Deuterium distribution in the molecular structure
| Carbon Position | Number of Deuterium Atoms | Chemical Environment |
|---|---|---|
| 3 | 2 | Allylic to dicarboximide group |
| 4 | 2 | Vicinal to ring double bond |
| 5 | 1 | Adjacent to nitrogen atom |
| 6 | 1 | Terminal position on ring |
The synthetic pathway involves catalytic deuteration of the parent compound using deuterium gas (D₂) in the presence of palladium-based catalysts under controlled conditions. Mass spectral analysis shows characteristic fragmentation patterns with m/z peaks at 157.20 (M⁺) and 112.08 (M⁺-CO₂D), confirming successful deuteration. Fourier-transform infrared spectroscopy (FTIR) reveals preserved carbonyl stretches at 1770 cm⁻¹ and 1705 cm⁻¹, indicating the dicarboximide group remains intact during isotopic substitution.
Isotopic purity exceeds 98% in commercial preparations, as verified by gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring. The deuterium labeling pattern enhances the compound's utility in:
- Kinetic isotope effect studies
- Metabolic pathway tracing using mass spectrometry
- Nuclear magnetic resonance spectroscopy as a spin probe
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
(3aR,7aS)-4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+/i1D,2D,3D2,4D2 |
InChI Key |
CIFFBTOJCKSRJY-BCANURTISA-N |
Isomeric SMILES |
[2H]C1=C(C([C@H]2[C@@H](C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H] |
Canonical SMILES |
C1C=CCC2C1C(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
- Diene Selection : 1,3-Butadiene-D6 (C₄D₆) serves as the deuterated diene.
- Dienophile : Maleic anhydride (C₄H₂O₃) reacts with the diene under controlled conditions.
- Catalyst : Lewis acids like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) accelerate the reaction.
Mechanism :
$$
\text{C₄D₆} + \text{C₄H₂O₃} \xrightarrow{\text{TiCl₄}} \text{THPA-D6} \quad (60–100^\circ \text{C}, 6–12\ \text{hrs})
$$
Key Parameters :
Table 1: Reaction Conditions for THPA-D6 Synthesis
Deuterium Retention During Imide Formation
The THPA-D6 is converted to the target imide via ammonolysis. To preserve deuterium, the reaction employs deuterated ammonium hydroxide (ND₄OD) in D₂O:
Reaction Steps
- Ring-Opening : THPA-D6 reacts with ND₄OD to form the ammonium salt.
$$
\text{THPA-D6} + \text{ND₄OD} \rightarrow \text{Ammonium salt-D6} \quad (25–40^\circ \text{C}, 2\ \text{hrs})
$$ - Cyclization : Heating the salt to 80–100°C induces intramolecular dehydration.
$$
\text{Ammonium salt-D6} \xrightarrow{\Delta} \text{cis-1,2,3,6-Tetrahydrophthalimide-D6} + \text{D₂O}
$$
Critical Considerations :
Table 2: Optimization of Imide Synthesis
Purification and Quality Control
Post-synthesis, the crude product undergoes:
- Recrystallization : From deuterated ethanol (C₂D₅OD) to remove non-deuterated byproducts.
- Lyophilization : Freeze-drying under vacuum to prevent thermal degradation.
- Analysis :
Table 3: Characterization Data
| Technique | Key Observations |
|---|---|
| High-Resolution MS | m/z 157.2 [M+H]⁺, D₆ pattern confirmed |
| ²H NMR (CDCl₃) | Peaks at δ 2.1–2.9 (cyclohexene-D6 protons) |
| FTIR | 1778 cm⁻¹ (C=O), 1329 cm⁻¹ (C-N) |
Challenges in Scalable Synthesis
- Cost of Deuterated Reagents : 1,3-Butadiene-D6 and ND₄OD are expensive, limiting large-scale production.
- Byproduct Formation : Non-deuterated impurities require rigorous chromatography.
- Regulatory Compliance : Handling deuterated compounds necessitates specialized permits and storage.
Comparative Analysis of Deuteration Methods
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic Diels-Alder | High isotopic purity | Requires expensive catalysts |
| Post-Synthesis H-D Exchange | Lower cost | Poor positional specificity |
| Biosynthetic Labeling | Eco-friendly | Low yield (<30%) |
Chemical Reactions Analysis
Types of Reactions
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized phthalimide derivative, while reduction could yield a more reduced form.
Scientific Research Applications
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 has various applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the development of deuterated drugs and materials.
Mechanism of Action
The mechanism of action of rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 depends on its specific application. In metabolic studies, the deuterium atoms can provide insights into the metabolic pathways and enzyme interactions. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Non-Deuterated cis-1,2,3,6-Tetrahydrophthalimide
- Key Differences : Lacks deuterium substitution, leading to a lower molecular weight (151.16 vs. 157.21 g/mol for D6 form).
- Applications : Used as a metabolite reference for the fungicide Captan and in polymer research .
- Physical Properties : LogP = 0.404, indicating moderate hydrophilicity; stored at 0–6°C for stability .
3-Chloro-N-phenyl-phthalimide (CAS: N/A, Fig. 1 in )
- Key Differences : Incorporates a chlorine atom and phenyl group , increasing molecular weight (~243.6 g/mol ) and lipophilicity (estimated LogP > 2).
- Safety : Higher toxicity risk due to halogenation, though specific data are unavailable .
(3aR,7aS)-rel-3a,4,7,7a-tetrahydro-5,6-dimethyl-1H-isoindole-1,3(2H)-dione (CAS: 676363-71-6)
- Key Differences : Contains methyl substituents at positions 5 and 6, altering steric and electronic properties.
Deuterated Derivatives
cis-1,2,3,6-Tetrahydrophthalic Anhydride-D6 (CAS: N/A)
- Key Differences : Anhydride form with deuterium at ring positions; used in epoxy resin research .
- Applications : Contrasts with the imide form (target compound), which is tailored for pesticide metabolite tracking .
Thiabendazole (ring-13C6)
- Key Differences : 13C-labeled benzimidazole; used similarly as an internal standard but for anthelmintic drug analysis .
- Physical Properties : Higher isotopic mass (13C vs. 2H) affects fragmentation patterns in MS .
Physicochemical and Analytical Comparison
*Estimated from structural analogs.
Biological Activity
cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6 (also known as deuterated cis-1,2,3,6-tetrahydrophthalimide) is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C8H3D6NO2
- Molecular Weight : 157.20 g/mol
- CAS Number : 203578-24-9 (labeled), 1469-48-3 (unlabeled)
- Purity : >98% .
Biological Activity Overview
The biological activity of cis-1,2,3,6-Tetrahydrophthalimide has been investigated in various studies focusing on its pharmacological properties. Below are some key findings:
1. Toxicological Profile
- Acute Toxicity : The compound exhibits acute toxicity with classifications indicating harmful effects if ingested or inhaled. Specifically, it is categorized as toxic if swallowed (Category 3) and harmful if inhaled (Category 4) .
- Dermal Exposure : It is also noted for dermal toxicity .
2. Pharmacological Effects
- Cytotoxicity : Studies have shown that cis-1,2,3,6-Tetrahydrophthalimide possesses cytotoxic properties against various cancer cell lines. For instance:
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cellular signaling pathways .
3. Environmental Impact
- The compound has been studied for its environmental persistence and potential endocrine-disrupting effects. Research indicates that it may act as a priority pollutant in certain ecosystems .
Case Studies
Several case studies have highlighted the biological implications of cis-1,2,3,6-Tetrahydrophthalimide:
Case Study 1: Cytotoxicity in Cancer Research
A study conducted on the cytotoxic effects of cis-1,2,3,6-Tetrahydrophthalimide on breast cancer cells revealed:
- Concentration Range : Effective concentrations ranged from 10 µM to 100 µM.
- Cell Viability Reduction : Cell viability decreased significantly compared to control groups.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Environmental Toxicology
In a study assessing the environmental impact:
- The compound was found to bioaccumulate in aquatic organisms.
- It exhibited endocrine-disrupting properties at concentrations as low as 1 ppb in water samples.
Research Findings Summary
Research has consistently indicated that cis-1,2,3,6-Tetrahydrophthalimide has significant biological activity with both therapeutic potential and environmental concerns. Its cytotoxic properties make it a candidate for further investigation in cancer therapeutics while also necessitating caution due to its toxicological profile.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6, and how does deuterium incorporation impact reaction yields?
- Methodology : The deuterated compound is synthesized by replacing hydrogen atoms with deuterium (²H) at specific positions (3,3,4,5,6,6) using isotopic exchange or catalytic deuteration. This often involves reacting the non-deuterated precursor with deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions .
- Yield Considerations : Deuterium incorporation can alter reaction kinetics due to isotopic effects, potentially reducing yields by 5–15% compared to non-deuterated analogs. Purification via column chromatography or recrystallization is critical to achieve >95% isotopic purity .
Q. How is this compound used as an internal standard in analytical chemistry?
- Application : It serves as a stable isotope-labeled internal standard in GC-MS and LC-MS for quantifying pesticides (e.g., captan) and their degradation products. The deuterated form minimizes matrix interference and improves accuracy by providing distinct mass spectral signatures .
- Protocol : Spike samples with a known concentration of the deuterated compound before extraction. Use a calibration curve normalized to the deuterated standard’s signal .
Q. What are the recommended storage conditions to ensure stability of this deuterated compound?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent deuterium loss and degradation. Purity (>95%) must be verified via NMR or MS before use in sensitive experiments .
Advanced Research Questions
Q. How does isotopic purity (²H enrichment) affect NMR and MS data interpretation for this compound?
- NMR Analysis : Deuterium labeling at the 3,3,4,5,6,6 positions simplifies ¹H NMR spectra by eliminating signals from replaced hydrogens. Residual protiated peaks (e.g., <2%) must be accounted for in quantitative studies .
- MS Considerations : The molecular ion cluster ([M]⁺) will shift by +6 Da compared to the non-deuterated form. Ensure isotopic purity >98% to avoid overlapping signals from partially deuterated species .
Q. What are the degradation pathways of this compound in environmental matrices, and how can its metabolites be tracked?
- Pathways : Under aqueous conditions, hydrolysis generates deuterated phthalic acid derivatives. Photodegradation in soil produces deuterated imide-ring-opened products .
- Tracking Metabolites : Use LC-HRMS with isotopic pattern recognition to distinguish deuterated metabolites from background contaminants. Deuterium retention in metabolites confirms their origin .
Q. What experimental strategies resolve discrepancies in reported purity levels across commercial sources?
- Validation Steps :
- Compare vendor certificates of analysis (CoA) with in-house LC-MS/NMR data.
- Cross-check purity using orthogonal methods (e.g., elemental analysis for C/H/N and isotopic ratio MS for ²H content) .
- Common Issues : Some suppliers report chemical purity (>95%) but omit isotopic purity, leading to variability in experimental reproducibility .
Contradictions and Resolutions
- CAS Number Conflicts : Non-deuterated cis-1,2,3,6-Tetrahydrophthalimide is listed under CAS 85-40-5, while the deuterated form uses 1469-48-3. Confirm the correct CAS based on isotopic labeling .
- Purity Discrepancies : Suppliers may report varying purity grades due to differing analytical methods. Always validate with in-house testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
